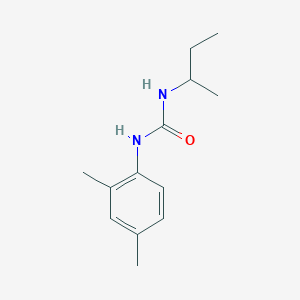
N-(sec-butyl)-N'-(2,4-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-N'-(2,4-dimethylphenyl)urea, commonly known as BU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BU is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of BU is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in the growth and proliferation of cells. BU has been found to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA, RNA, and proteins.
Biochemical and Physiological Effects:
BU has been found to exhibit various biochemical and physiological effects in laboratory experiments. In animal studies, BU has been found to cause liver and kidney damage at high doses. BU has also been found to affect the immune system and cause oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BU has several advantages for laboratory experiments, including its ability to inhibit the growth of cancer cells and its herbicidal activity against various weed species. However, BU also has limitations, including its potential toxicity and the need for careful handling and purification.
Direcciones Futuras
There are several future directions for research on BU, including further studies on its mechanism of action, its potential use as an antitumor agent, and its environmental applications. Additionally, research could focus on developing safer and more effective methods for synthesizing BU and improving its selectivity and potency. Further studies could also investigate the potential use of BU in combination with other compounds to enhance its activity and reduce potential toxicity.
In conclusion, N-(sec-butyl)-N'-(2,4-dimethylphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BU has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions for research. Further studies are needed to fully understand the potential of BU and to develop safer and more effective methods for its synthesis and application.
Métodos De Síntesis
BU can be synthesized using various methods, including the reaction of sec-butyl isocyanate with 2,4-dimethylphenylamine in the presence of a base. Another method involves the reaction of sec-butyl isocyanate with 2,4-dimethylphenylhydrazine in the presence of a base. The synthesis of BU requires careful handling and purification due to its potential toxicity.
Aplicaciones Científicas De Investigación
BU has been studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, BU has been found to exhibit herbicidal activity against various weed species, making it a potential alternative to traditional herbicides. In medicine, BU has been studied for its potential use as an antitumor agent, as it has been found to inhibit the growth of cancer cells. BU has also been studied for its potential use in environmental science as a soil remediation agent due to its ability to degrade certain pollutants.
Propiedades
IUPAC Name |
1-butan-2-yl-3-(2,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-5-11(4)14-13(16)15-12-7-6-9(2)8-10(12)3/h6-8,11H,5H2,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEIISXCIMYPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,4-difluorophenyl)-5-(5-ethyl-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5356345.png)
![7-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5356355.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5356357.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5356361.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5356366.png)
![4-[3-(4-bromophenyl)-1-phenyl-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5356371.png)
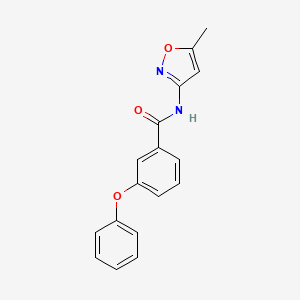
![(1R*,2R*,6S*,7S*)-4-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5356384.png)
![5-(4-butoxybenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5356397.png)
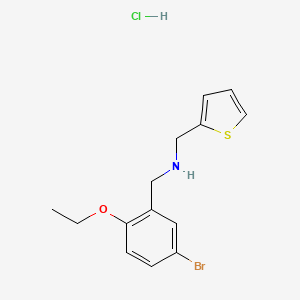
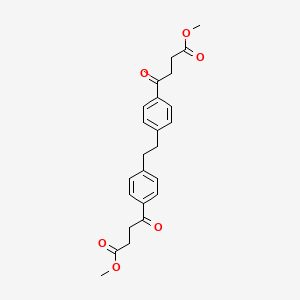
![7-acetyl-6-(2-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5356414.png)
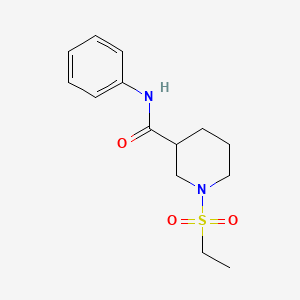
![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[2-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5356428.png)
